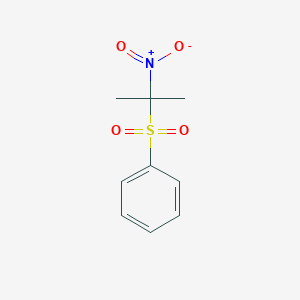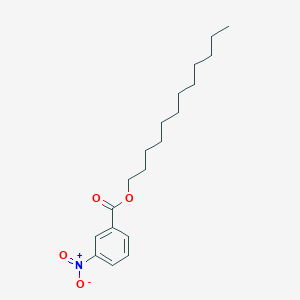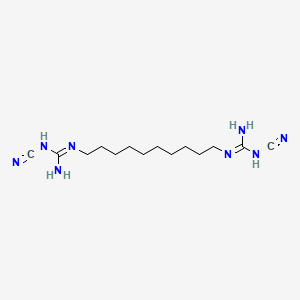![molecular formula C14H12N6O2 B14658136 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) CAS No. 38201-77-3](/img/structure/B14658136.png)
1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) is an organic compound characterized by the presence of azido groups attached to a benzene ring, linked through an ethane-1,2-diylbis(oxy) bridge
Méthodes De Préparation
The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-azidophenol and ethylene glycol.
Reaction Conditions: The 4-azidophenol is reacted with ethylene glycol in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for various studies.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactive azido groups.
Mécanisme D'action
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes the compound useful in various applications, including bioconjugation and materials science.
Comparaison Avec Des Composés Similaires
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) can be compared with similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene): This compound has nitro groups instead of azido groups, making it less reactive in click chemistry reactions.
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-aminobenzene): This compound has amine groups, which can participate in different types of reactions compared to azido groups.
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-hydroxybenzene): This compound has hydroxy groups, making it more suitable for reactions involving hydrogen bonding.
The uniqueness of 1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene) lies in its azido groups, which provide high reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
38201-77-3 |
|---|---|
Formule moléculaire |
C14H12N6O2 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
1-azido-4-[2-(4-azidophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H12N6O2/c15-19-17-11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)18-20-16/h1-8H,9-10H2 |
Clé InChI |
DTTGPKCYPXWFSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=[N+]=[N-])OCCOC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)



